molecular formula C12H16N4O4 B6662453 2-[4-[(3-Aminopyrazine-2-carbonyl)amino]oxan-4-yl]acetic acid

2-[4-[(3-Aminopyrazine-2-carbonyl)amino]oxan-4-yl]acetic acid

Cat. No.: B6662453
M. Wt: 280.28 g/mol
InChI Key: LMMIIMVEJNRYHV-UHFFFAOYSA-N
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Description

2-[4-[(3-Aminopyrazine-2-carbonyl)amino]oxan-4-yl]acetic acid is a complex organic compound that features a pyrazine ring, an oxane ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3-Aminopyrazine-2-carbonyl)amino]oxan-4-yl]acetic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine ring, followed by the introduction of the oxane ring and the acetic acid group. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-Aminopyrazine-2-carbonyl)amino]oxan-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[4-[(3-Aminopyrazine-2-carbonyl)amino]oxan-4-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-[(3-Aminopyrazine-2-carbonyl)amino]oxan-4-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazine-2-carboxamide: This compound shares the pyrazine ring and amino group but lacks the oxane and acetic acid moieties.

    Oxan-4-yl acetic acid: This compound features the oxane ring and acetic acid group but does not include the pyrazine ring.

Uniqueness

2-[4-[(3-Aminopyrazine-2-carbonyl)amino]oxan-4-yl]acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[4-[(3-aminopyrazine-2-carbonyl)amino]oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c13-10-9(14-3-4-15-10)11(19)16-12(7-8(17)18)1-5-20-6-2-12/h3-4H,1-2,5-7H2,(H2,13,15)(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMIIMVEJNRYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)NC(=O)C2=NC=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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